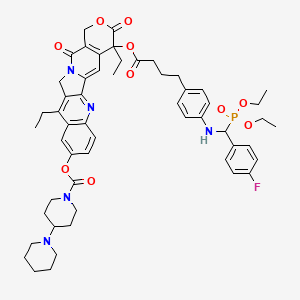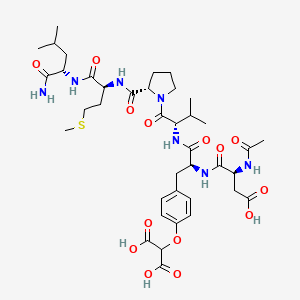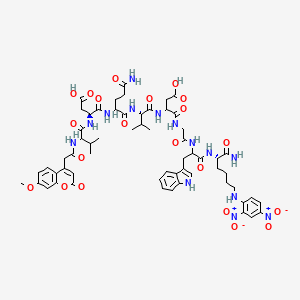
Emzeltrectinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emzeltrectinib ist eine synthetische organische Verbindung, die für ihre potente inhibitorische Wirkung auf neurotrope Rezeptortyrosinkinasen (NTRK) bekannt ist. Es ist besonders wirksam gegen die drei NTRK-Isoformen: TrkA, TrkB und TrkC. This compound wird wegen seiner potenziellen antineoplastischen (anti-krebs) Eigenschaften untersucht, was es zu einem vielversprechenden Kandidaten in der Krebsforschung und -behandlung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrazolo[1,5-a]pyrimidin-Grundstruktur. Die wichtigsten Schritte sind:
Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Funktionalisierung: Einführung von funktionellen Gruppen wie Amino-, Fluorphenyl- und Carboxamidgruppen in die Grundstruktur.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen. Lösungsmittel wie DMSO und PEG300 werden häufig in den Vorbereitungs- und Reinigungsphasen verwendet .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Emzeltrectinib involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as amino, fluorophenyl, and carboxamide groups to the core structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvents like DMSO and PEG300 are commonly used in the preparation and purification stages .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Emzeltrectinib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.
Substitution: Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel oder Nucleophile unter kontrollierten Temperatur- und pH-Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die auf ihre biologische Aktivität weiter untersucht werden können .
Wissenschaftliche Forschungsanwendungen
Emzeltrectinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um das Verhalten von NTRK-Inhibitoren zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege, die NTRK betreffen.
Medizin: Potenzielles Therapeutikum zur Behandlung von Krebserkrankungen mit NTRK-Genfusionen.
Industrie: Verwendet bei der Entwicklung neuer Pharmazeutika, die auf NTRK-bedingte Krankheiten abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von neurotrophen Rezeptortyrosinkinasen (NTRK) hemmt. Es bindet an die ATP-Bindungsstelle dieser Kinasen, verhindert deren Aktivierung und die anschließenden Signalwege. Diese Hemmung führt zur Unterdrückung des Tumorwachstums und der -proliferation bei Krebserkrankungen mit NTRK-Genfusionen .
Wirkmechanismus
Emzeltrectinib exerts its effects by inhibiting the activity of neurotrophic receptor tyrosine kinases (NTRK). It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of tumor growth and proliferation in cancers with NTRK gene fusions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Entrectinib: Ein weiterer NTRK-Inhibitor mit ähnlichen Wirkmechanismen.
Larotrectinib: Selektiver Inhibitor von NTRK mit hoher Spezifität.
Repotrectinib: Ein potenter Inhibitor, der mehrere Kinasen einschließlich NTRK angreift.
Einzigartigkeit
Emzeltrectinib ist einzigartig aufgrund seiner equipotenten Aktivität gegen alle drei NTRK-Isoformen (TrkA, TrkB und TrkC), was es zu einem vielseitigen Kandidaten für die Behandlung verschiedener Krebserkrankungen mit NTRK-Genfusionen macht .
Eigenschaften
CAS-Nummer |
2223678-97-3 |
|---|---|
Molekularformel |
C17H15F3N6O |
Molekulargewicht |
376.34 g/mol |
IUPAC-Name |
2-amino-5-[(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H15F3N6O/c18-8-1-2-11(20)10(5-8)12-6-9(19)7-25(12)13-3-4-26-17(23-13)14(16(22)27)15(21)24-26/h1-5,9,12H,6-7H2,(H2,21,24)(H2,22,27)/t9-,12+/m0/s1 |
InChI-Schlüssel |
YFTARXQOKASKBW-JOYOIKCWSA-N |
Isomerische SMILES |
C1[C@@H](CN([C@H]1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |
Kanonische SMILES |
C1C(CN(C1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)




![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)

